molecular formula C6H7BrN2O3 B3060537 Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide CAS No. 50628-31-4

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

Cat. No. B3060537
CAS RN: 50628-31-4
M. Wt: 235.04
InChI Key: MMDRCRRROKQYQU-UHFFFAOYSA-N
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Description

“Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide” is a chemical compound with the molecular formula C6H7BrN2O3 . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of this compound or its derivatives often involves refluxing in phosphorus oxychloride . The process typically involves a series of steps including design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C1=CNC(=O)N=C1.Br . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.13 . It should be stored at a temperature between 28 C for maintaining its stability . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Tautomerism and Molecular Interactions

The tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria have been examined. Research shows that the tautomeric equilibria of purine and pyrimidine bases may change due to the environment surrounding the base, influencing the stability of their oxo and hydroxy forms. This has significant implications for understanding the biological significance of nucleic acid base interactions and their role in spontaneous mutation and genetic stability (Person et al., 1989).

Epigenetic Therapy

DNA methyltransferase inhibitors have been highlighted as potential therapeutic agents. Their ability to inhibit hypermethylation and restore suppressor gene expression demonstrates a promising avenue for treating various malignancies. This research underlines the therapeutic applications of modifying epigenetic alterations in cancer treatment (Goffin & Eisenhauer, 2002).

Chemotherapy Efficacy

The synthesis and application of dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine (DIF), such as S-1, have been reviewed, showing its significant impact on chemotherapy efficacy for gastric cancer. This research supports the development of novel oral chemotherapy agents based on dihydropyrimidine derivatives (Maehara, 2003).

Biomarker Development

The role of 5-hydroxymethylcytosine (5hmC) in DNA demethylation and its potential as a novel cancer biomarker have been explored. This emphasizes the importance of epigenetic modifications in cancer diagnosis, prognosis, and treatment strategies, highlighting the potential for early cancer detection and therapeutic interventions (Xu et al., 2021).

Fluorinated Pyrimidines in Personalized Medicine

Research on the chemistry of fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), and their role in cancer treatment has been reviewed. This study illustrates the advancements in understanding how these compounds interact with nucleic acids and their impact on cancer therapy, emphasizing personalized medicine approaches (Gmeiner, 2020).

Safety And Hazards

The compound should be handled with care. It is recommended to keep the container tightly closed and protect it from moisture . It is also advised to handle it under inert gas . The compound is classified as a warning signal word, indicating that it may pose certain risks during handling .

Future Directions

The future research directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Given the promising results observed in similar pyrimidine derivatives, it would be interesting to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

methyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.BrH/c1-11-5(9)4-2-7-6(10)8-3-4;/h2-3H,1H3,(H,7,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDRCRRROKQYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)N=C1.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856961
Record name Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

CAS RN

50628-31-4
Record name Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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